molecular formula C15H18N2O3 B12336097 Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- CAS No. 1951441-35-2

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-

Cat. No.: B12336097
CAS No.: 1951441-35-2
M. Wt: 274.31 g/mol
InChI Key: VLRCGOIJRCQQCB-UHFFFAOYSA-N
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Description

Tetrahydroquinoline Ring System Conformational Studies

The tetrahydroquinoline (THQ) ring system forms the foundational scaffold of this compound, characterized by a partially saturated bicyclic structure. High-resolution rotational spectroscopy and ab initio calculations on THQ derivatives reveal the presence of multiple stable conformers due to flexibility in the saturated six-membered ring. For the title compound, the tetrahydro group introduces conformational diversity, with energy barriers between enantiomeric pairs estimated at approximately 104 cm⁻¹. This low barrier facilitates interconversion between conformers under standard conditions, favoring the most thermodynamically stable configuration.

The planar aromatic quinoline moiety imposes rigidity, while the saturated region permits puckering modes that influence molecular interactions. Computational models predict that the THQ ring adopts a half-chair conformation, minimizing steric strain while maintaining π-orbital overlap in the aromatic region. This balance between rigidity and flexibility is critical for the compound’s potential biological interactions.

Electronic Effects of 2-Oxo Substituent

The 2-oxo group introduces significant electronic perturbations to the quinoline system. Density functional theory (DFT) studies on analogous THQ derivatives demonstrate that the carbonyl oxygen withdraws electron density via resonance, polarizing the adjacent C–N bond. This polarization enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack—a property leveraged in synthetic modifications.

Additionally, the 2-oxo group participates in intramolecular hydrogen bonding with the N–H of the acetamide moiety, as observed in crystallographic analyses of related compounds. This interaction stabilizes the molecule’s conformation and reduces rotational freedom around the C–N bond, potentially influencing binding affinity in biological systems.

Acetamide Functional Group Modifications

N-Substitution Patterns and Steric Considerations

The acetamide group at the N-position of the THQ ring introduces steric and electronic variability. In the compound 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, for example, methoxy substitution at the acetamide’s α-carbon increases steric bulk, altering molecular packing in crystalline states. For the title compound, the absence of α-substituents reduces steric hindrance, permitting greater conformational flexibility.

Quantum mechanical calculations on N-benzyl-N-(furan-2-ylmethyl) acetamide analogues reveal that N-substitution patterns govern rotational equilibria between cis (Z) and trans (E) conformers. In the title compound, the lack of bulky N-substituents likely favors a trans orientation, minimizing van der Waals repulsions between the acetamide and THQ ring.

Butyryl Side Chain Conformational Flexibility

The 1-oxobutyl side chain at the 3-position of the THQ ring introduces a four-carbon spacer with a terminal carbonyl group. Molecular dynamics simulations of similar aliphatic chains suggest that the butyryl group adopts a gauche conformation in solution, balancing steric strain and torsional energy. This conformation positions the carbonyl oxygen for potential hydrogen bonding with solvent molecules or biological targets.

The side chain’s flexibility is further modulated by the electron-withdrawing effect of the carbonyl group, which restricts free rotation around the C–C bonds. DFT analyses predict a 10–15 kJ/mol energy barrier for rotation, favoring extended conformations in polar solvents.

Comparative Analysis with Structural Analogues

N-(5,6,7,8-Tetrahydro-quinolin-2-yl)-acetamide Derivatives

Comparative studies with N-(5,6,7,8-tetrahydro-quinolin-2-yl)-acetamide highlight the impact of ring saturation on molecular properties. While both compounds share a tetrahydroquinoline core, the latter lacks the 2-oxo and butyryl substituents. Key differences include:

Property Title Compound N-(5,6,7,8-Tetrahydro-quinolin-2-yl)-acetamide
Molecular Weight 302.31 g/mol (calculated) 190.24 g/mol
Hydrogen Bond Donors 2 (NH, OH) 1 (NH)
Rotatable Bonds 5 2

The additional substituents in the title compound enhance hydrogen bonding capacity and conformational flexibility, potentially improving binding interactions in enzymatic pockets.

Quinoline-Thiosemicarbazone-Triazole-Acetamide Hybrids

Recent work on quinoline-thiosemicarbazone-triazole-acetamide hybrids demonstrates the pharmacological potential of structurally complex acetamide derivatives. These hybrids, which include a triazole linker and thiosemicarbazone moiety, exhibit α-glucosidase inhibition (IC₅₀ = 48.4 µM) through competitive binding. While the title compound lacks the triazole-thiosemicarbazone motif, its butyryl side chain may similarly engage in hydrophobic interactions with enzyme active sites.

Molecular docking studies on both classes reveal that acetamide derivatives preferentially bind to polar residues (e.g., aspartate, glutamate) via hydrogen bonds, while aromatic systems participate in π-π stacking. The title compound’s THQ ring and butyryl chain position it to exploit both interaction types, suggesting untapped therapeutic potential.

Properties

CAS No.

1951441-35-2

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-(3-butanoyl-2-oxo-1,4-dihydroquinolin-3-yl)acetamide

InChI

InChI=1S/C15H18N2O3/c1-3-6-13(19)15(17-10(2)18)9-11-7-4-5-8-12(11)16-14(15)20/h4-5,7-8H,3,6,9H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

VLRCGOIJRCQQCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC2=CC=CC=C2NC1=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of N-Acylated Anilines

A common route involves cyclizing N-acylated ortho-aminophenyl ketones under acidic or basic conditions. For example:

  • Starting material : N-(2-Aminophenyl)butyramide
  • Cyclization agent : Polyphosphoric acid (PPA) at 120–140°C
  • Mechanism : Intramolecular nucleophilic attack of the amine on the carbonyl, followed by dehydration.

Representative reaction :
$$
\text{C}{10}\text{H}{12}\text{N}2\text{O} \xrightarrow{\text{PPA, 130°C}} \text{C}{10}\text{H}{11}\text{NO} + \text{H}2\text{O}
$$
Yield: 68–72%.

Michael Addition-Based Approaches

Recent methods employ 2-quinolinone (1 ) as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds. For instance, acrylates or acrylamides react with 2-quinolinone in the presence of K₂CO₃ at 100°C to yield C3-substituted derivatives:
$$
\text{C}9\text{H}7\text{NO} + \text{CH}2=\text{CHCOOR} \xrightarrow{\text{K}2\text{CO}3} \text{C}{12}\text{H}{13}\text{NO}3\text{R}
$$
Conditions: 10 h, toluene, 81–88% yield.

Introduction of the 1-Oxobutyl Group at C3

The butyryl moiety is introduced via Friedel-Crafts acylation or alkylation-acylation sequences.

Direct Friedel-Crafts Acylation

Using butyryl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane:
$$
\text{Tetrahydroquinolin-2-one} + \text{CH}3\text{CH}2\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C3-butyryl derivative}
$$
Challenges: Over-acylation and regioselectivity issues necessitate careful stoichiometry (1:1.05 molar ratio).

Stepwise Alkylation-Acylation

  • Alkylation : Treat the quinolinone with 1-bromo-2-butanone in the presence of NaH (base) in toluene:
    $$
    \text{C}{10}\text{H}{11}\text{NO} + \text{BrCH}2\text{COCH}2\text{CH}3 \xrightarrow{\text{NaH}} \text{C}{14}\text{H}{17}\text{NO}2
    $$
    Yield: 65–70%.
  • Oxidation : Convert the ketone to the butyryl group using CrO₃ in acetic acid.

Acetamide Functionalization at N1

The final step involves introducing the acetamide group via amide coupling or nucleophilic substitution .

DCC-Mediated Coupling

  • Activation : React 3-(1-oxobutyl)-1,2,3,4-tetrahydroquinolin-2-one with acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in THF:
    $$
    \text{C}{14}\text{H}{17}\text{NO}2 + \text{CH}3\text{COOH} \xrightarrow{\text{DCC/HOSu}} \text{C}{16}\text{H}{20}\text{N}2\text{O}3}
    $$
    Yield: 63–70%.

Azide Coupling Method

  • Hydrazide formation : Convert the amine to a hydrazide using hydrazine hydrate .
  • Schmidt reaction : Treat with NaN₃ and HCl to generate the acyl azide, which rearranges to the amide:
    $$
    \text{RNH}2 \xrightarrow{\text{NaN}3/\text{HCl}} \text{RNHAc}
    $$
    Yield: 75–81%.

Optimization and Challenges

Regioselectivity in Acylation

The C3 position’s reactivity is influenced by electron-donating groups on the quinolinone ring. DFT calculations suggest that the butyryl group adopts a pseudo-equatorial conformation to minimize steric hindrance.

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol/water (4:1) yields >95% purity.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
Cyclization-Acylation 4 48 High atom economy Low regioselectivity
Michael Addition-DCC 3 55 Mild conditions Costly reagents (DCC)
Azide Coupling 3 62 High yield, one-pot Requires hazardous NaN₃

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline/Tetrahydroquinoline Scaffolds

  • Compound from : Acetamide, N-[[(5S)-3-[(2S)-1-formyl-1,2,3,4-tetrahydro-2-methyl-6-quinolinyl]-2-oxo-5-oxazolidinyl]methyl] Structural Similarities: Shares the tetrahydroquinoline core and acetamide group. Key Differences: Incorporates an oxazolidinone ring and a formyl group, which may enhance metabolic stability compared to the 1-oxobutyl substituent in the target compound. Synthesis: Likely involves chiral synthesis protocols, as indicated by stereochemical descriptors (5S, 2S) .
  • Compound 52 from : N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Structural Similarities: Contains a dihydroquinoline scaffold with a carboxamide group. Key Differences: Substituted with an adamantyl group and chlorine atom, which may improve lipophilicity and target binding. Bioactivity: Such derivatives are often explored for antiviral or anticancer activity due to their rigid hydrophobic moieties .

Tetrahydrocarbazole Derivatives ()

  • Example: N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Structural Similarities: Features a tetrahydrocarbazole core linked to an acetamide group. Synthesis: Prepared via Friedel-Crafts acylation and characterized by IR, NMR, and mass spectrometry .

Triazine-Linked Acetamides ()

  • Compound H: N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide Structural Similarities: Combines acetamide with a nitrogen-rich triazine ring. Bioactivity: Such compounds inhibit tetrodotoxin-sensitive sodium channels, showing analgesic effects in pain models .

Morpholin-3-yl-Acetamide Derivatives ()

  • Example : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
    • Structural Similarities : Contains a morpholine ring fused with acetamide.
    • Key Differences : The morpholine oxygen enhances solubility, while the acetyl group may influence metabolic pathways.
    • Synthesis : Prepared via acetylation of intermediates under basic conditions, purified by column chromatography .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Core Structure Key Substituents Synthesis Highlights Potential Bioactivity Reference
Target Acetamide (Quinolinyl) Tetrahydroquinoline 1-Oxobutyl, Acetamide Not explicitly described Hypothetical: Sodium channel modulation
Compound H (Triazine-linked) Triazine + Piperidine Benzyloxy, Acetamide Aminotriazine coupling Analgesic (NaV1.7 inhibition)
Tetrahydrocarbazole Derivative Tetrahydrocarbazole Carbazole-carbonyl, Acetamide Friedel-Crafts acylation Undisclosed (likely CNS targets)
Morpholin-3-yl-Acetamide Morpholine Acetyl, Isopropylphenyl Acetylation under basic conditions Solubility-driven drug design
Quinoline-Oxazolidinone Hybrid () Oxazolidinone + Quinoline Formyl, Chiral centers Chiral synthesis protocols Enhanced metabolic stability

Research Findings and Implications

  • Structural Flexibility vs. Bioactivity : The acetamide group in these compounds serves as a versatile linker, enabling interactions with targets like ion channels or enzymes. Bulky substituents (e.g., adamantyl in ) improve selectivity but may reduce solubility .
  • Synthetic Challenges : Chiral centers () and multi-step coupling reactions () complicate synthesis, requiring advanced purification techniques (e.g., chiral HPLC) .
  • Pharmacological Gaps: While the target compound’s 1-oxobutyl group could enhance membrane permeability, direct evidence of its activity is lacking.

Biological Activity

Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- is a compound of interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound is classified under the category of acetamides and has the following chemical properties:

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
CAS Number74495-91-3
LogP1.6904
PSA65.18 Ų

Acetamide derivatives have been studied for their role as inhibitors of heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism. Inhibition of HO-1 has been linked to potential anticancer effects due to its association with tumor progression and chemoresistance. The compound's structure allows it to interact with the enzyme's active site, thereby modulating its activity.

Heme Oxygenase Inhibition

Research indicates that compounds similar to Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- can effectively inhibit HO-1 activity. For instance, a study identified several acetamide derivatives that exhibited significant inhibitory effects on HO-1 with IC50 values in the low micromolar range (≤ 8 μM) against various cancer cell lines including glioblastoma and prostate cancer cells .

Anticancer Activity

The anticancer potential of Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]- has been highlighted in several studies. The compound was shown to induce apoptosis in cancer cell lines through the modulation of HO-1 expression levels. In particular:

  • Cell Lines Tested : U87MG (glioblastoma), DU145 (prostate), A549 (lung).
  • Mechanism : Induction of apoptosis via HO-1 inhibition leads to reduced cell viability and increased sensitivity to chemotherapeutic agents.

Case Studies

One notable study explored the structure–activity relationship (SAR) of various acetamide derivatives. Compounds with specific modifications in their hydrophobic regions demonstrated enhanced potency against HO-1 and exhibited significant antiproliferative effects on cancer cells. For example:

CompoundIC50 (μM)Cell Line
Compound 7l1.20U87MG
Compound 7o8.0DU145
Compound 7p9.0A549

These findings suggest that structural modifications can lead to improved biological activity and selectivity towards cancer cells.

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